molecular formula C20H31N3S B2426879 5-(4-tert-butylphenyl)-4-(2-methylheptyl)-4H-1,2,4-triazole-3-thiol CAS No. 748776-70-7

5-(4-tert-butylphenyl)-4-(2-methylheptyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2426879
CAS RN: 748776-70-7
M. Wt: 345.55
InChI Key: MBWANCKRNUYEQV-UHFFFAOYSA-N
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Description

5-(4-tert-butylphenyl)-4-(2-methylheptyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. In

Scientific Research Applications

Synthesis and Structural Features

5-(4-tert-butylphenyl)-4-(2-methylheptyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been a subject of interest due to their broad spectrum of biological activities. These compounds have shown potential in various fields, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer activities, and more, primarily because of their low toxicity. The synthesis of these compounds involves preparing derivatives from appropriate ylidene derivatives and studying their physical and chemical properties. These derivatives are generally crystal substances, insoluble in water but soluble in organic solvents. Their structure is usually confirmed using methods like 1H-NMR spectroscopy and gas chromatography-mass spectrometry (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Antimicrobial Activities

Another significant application of these derivatives is in antimicrobial activities. For instance, tert-butyl carbazate reacted with various agents to afford corresponding triazole-thiol compounds, which were characterized using 1HNMR, IR Spectroscopy, and elemental analysis. These compounds have demonstrated noteworthy biological activity (Ghoneim & Mohamed, 2013).

Influence on Anesthesia in Laboratory Animals

In medical research, particularly in understanding anesthetic effects, these derivatives have also been explored. Research indicates that 5-(4-(tret-butyl)phenyl)-4-R-amino-4H-1,2,4-triazole-3-thiols exhibit varying effects – either deprimo (depressive) or analeptic (stimulating) action. This variation is influenced by the presence of different elements in their chemical structure, indicating a relationship between chemical structure and biological effect (Aksyonova-Seliuk, Panasenko, Knysh, & Pruglo, 2016).

Corrosion Inhibition

These compounds are also studied for their corrosion inhibition properties. Studies have been conducted to understand their effectiveness as inhibitors for mild steel corrosion in acidic solutions, such as HCl. These studies utilize techniques like weight loss, electrochemical polarization, and electrochemical impedance spectroscopy (EIS) (Yadav, Behera, Kumar, & Sinha, 2013).

DNA Methylation Inhibitors

In the field of genetics, specifically in anti-tumor activity, these derivatives have been synthesized and studied for their effects on the methylation level of tumor DNA. This area of research is crucial for developing new therapeutic agents for cancer treatment (Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018).

properties

IUPAC Name

3-(4-tert-butylphenyl)-4-(2-methylheptyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3S/c1-6-7-8-9-15(2)14-23-18(21-22-19(23)24)16-10-12-17(13-11-16)20(3,4)5/h10-13,15H,6-9,14H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWANCKRNUYEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)CN1C(=NNC1=S)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-tert-butylphenyl)-4-(2-methylheptyl)-4H-1,2,4-triazole-3-thiol

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